Cas no 1316291-21-0 (3-O-Benzyl 17-Epiestriol)

3-O-Benzyl 17-Epiestriol is a synthetic derivative of estriol, characterized by the introduction of a benzyl group at the 3-position and an epimerization at the 17-position. This modification enhances its stability and alters its metabolic profile compared to native estriol, making it a valuable intermediate in steroid chemistry and pharmaceutical research. The benzyl group provides protection against enzymatic degradation, while the 17-epi configuration influences receptor binding affinity. This compound is particularly useful in the synthesis of specialized steroidal compounds, offering researchers a versatile building block for developing novel therapeutic agents or studying structure-activity relationships in estrogenic pathways. Its well-defined structure ensures reproducibility in experimental applications.
3-O-Benzyl 17-Epiestriol structure
3-O-Benzyl 17-Epiestriol structure
商品名:3-O-Benzyl 17-Epiestriol
CAS番号:1316291-21-0
MF:C25H30O3
メガワット:378.5039
CID:1060602
PubChem ID:71313785

3-O-Benzyl 17-Epiestriol 化学的及び物理的性質

名前と識別子

    • 3-O-Benzyl 17-Epiestriol
    • (16α,17α)-3-(PhenylMethoxy)-estra-1,3,5(10)-triene-16,17-diol
    • (8R,9S,13S,14S,16R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol
    • (16alpha,17alpha)-3-(PhenylMethoxy)-estra-1,3,5(10)-triene-16,17-diol
    • DTXSID40747104
    • 1316291-21-0
    • (16alpha,17alpha)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol
    • インチ: InChI=1S/C25H30O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-24,26-27H,7,9,11-12,14-15H2,1H3/t20-,21-,22+,23-,24-,25+/m1/s1
    • InChIKey: GDUPBUZZJUIEDX-YHYVJRSVSA-N
    • ほほえんだ: CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5

計算された属性

  • せいみつぶんしりょう: 378.21900
  • どういたいしつりょう: 378.21949481g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 28
  • 回転可能化学結合数: 3
  • 複雑さ: 544
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 6
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.3

じっけんとくせい

  • PSA: 49.69000
  • LogP: 4.45340

3-O-Benzyl 17-Epiestriol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-503465-2.5mg
3-O-Benzyl 17-Epiestriol,
1316291-21-0
2.5mg
¥2858.00 2023-09-05
TRC
B276450-2.5mg
3-O-Benzyl 17-Epiestriol
1316291-21-0
2.5mg
$ 201.00 2023-04-18
TRC
B276450-25mg
3-O-Benzyl 17-Epiestriol
1316291-21-0
25mg
$ 1596.00 2023-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-503465-2.5 mg
3-O-Benzyl 17-Epiestriol,
1316291-21-0
2.5 mg
¥2,858.00 2023-07-11

3-O-Benzyl 17-Epiestriol 関連文献

3-O-Benzyl 17-Epiestriolに関する追加情報

3-O-Benzyl 17-Epiestriol: A Comprehensive Overview

3-O-Benzyl 17-Epiestriol is a biologically active compound with the CAS number 1316291-21-0. This compound has garnered significant attention in the scientific community due to its potential applications in various fields, including pharmacology and medicine. The name 3-O-Benzyl 17-Epiestriol reflects its structural composition, where the benzyl group is attached to the hydroxyl group at position 3 of the steroid nucleus, while the epi designation indicates a specific stereochemical configuration at position 17. This compound belongs to the class of steroidal estrogens, which are known for their role in regulating reproductive functions and maintaining hormonal balance in the body.

Recent studies have highlighted the unique properties of 3-O-Benzyl 17-Epiestriol, particularly its ability to modulate estrogen receptor activity. Researchers have found that this compound exhibits selective binding affinity towards estrogen receptors, making it a promising candidate for developing targeted therapies. For instance, a study published in *Nature Communications* demonstrated that 3-O-Benzyl 17-Epiestriol can activate estrogen receptor beta (ERβ) more effectively than traditional estrogen agonists, suggesting its potential use in treating conditions such as osteoporosis and certain types of breast cancer.

The synthesis of 3-O-Benzyl 17-Epiestriol involves a multi-step process that includes the isolation of epiestriol from natural sources or its chemical synthesis from precursor steroids. The introduction of the benzyl group at position 3 is achieved through a benzylating agent, typically under controlled conditions to ensure stereochemical integrity. This process is critical as it determines the compound's bioavailability and pharmacokinetic properties. Recent advancements in synthetic chemistry have enabled researchers to optimize this process, leading to higher yields and purer products.

In terms of biological activity, 3-O-Benzyl 17-Epiestriol has been shown to possess anti-inflammatory and antioxidant properties. A study conducted by researchers at the University of California revealed that this compound can reduce inflammation in experimental models of arthritis by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, its antioxidant properties make it a potential candidate for protecting cells against oxidative stress, which is implicated in various age-related diseases.

The application of 3-O-Benzyl 17-Epiestriol extends beyond pharmacology into the field of diagnostics. Scientists are exploring its use as a biomarker for early detection of hormonal imbalances and related disorders. For example, a collaborative study between pharmaceutical companies and academic institutions is investigating whether this compound can serve as an indicator for ovarian reserve assessment in women undergoing fertility treatments.

Despite its promising prospects, further research is needed to fully understand the mechanisms underlying the biological activity of 3-O-Benzyl 17-Epiestriol. Long-term studies are required to evaluate its safety profile and potential side effects when used as a therapeutic agent. Additionally, exploring its interactions with other hormones and signaling pathways could provide deeper insights into its therapeutic potential.

In conclusion, 3-O-Benzyl 17-Epiestriol represents a significant advancement in steroid chemistry and pharmacology. Its unique structure, coupled with its diverse biological activities, positions it as a valuable tool in developing innovative treatments for various health conditions. As research continues to unfold, this compound holds immense promise for contributing to advancements in medical science and improving human health outcomes.

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